1-Methyl-4-nitro-1,2,3-triazole
Overview
Description
1-Methyl-4-nitro-1,2,3-triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This specific compound is characterized by a methyl group at the first position and a nitro group at the fourth position of the triazole ring
Preparation Methods
The synthesis of 1-Methyl-4-nitro-1,2,3-triazole can be achieved through several methods. One common approach involves the nitration of 1-Methyl-1,2,3-triazole using a mixture of sulfuric acid and nitric acid at controlled temperatures . Another method includes the reaction of 1-Methyl-1,2,3-triazole with nitronium tetrafluoroborate in an organic solvent . Industrial production methods often involve optimizing these reactions to ensure high yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
1-Methyl-4-nitro-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-nitro-1,2,3-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-1,2,3-triazole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components . The triazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-4-nitro-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-Methyl-1,2,3-triazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitro-1,2,3-triazole: Lacks the methyl group, which can affect its solubility and interaction with biological targets.
1,2,4-Triazole: A different isomer with distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-nitrotriazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-6-2-3(4-5-6)7(8)9/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSICHXGTFGQSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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